methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazolone-derived compound characterized by a conjugated enamine system and a pyridinylmethylamino substituent. Its core structure consists of a 1-phenyl-4,5-dihydro-1H-pyrazol-3-yl moiety with a methyl acetate group at position 3 and a (Z)-configured ethylidene linkage at position 2. The pyridin-3-ylmethylamino group introduces aromaticity and basicity, which may influence solubility and intermolecular interactions.
Pyrazolone derivatives are typically synthesized via condensation reactions between hydrazines and β-keto esters, followed by functionalization of the resulting heterocycle.
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 2-[4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C20H20N4O3/c1-14(22-13-15-7-6-10-21-12-15)19-17(11-18(25)27-2)23-24(20(19)26)16-8-4-3-5-9-16/h3-10,12,23H,11,13H2,1-2H3 |
InChI Key |
SOZOCFXZJRMQRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The final step includes the esterification of the resulting pyrazole derivative with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to three closely related pyrazolone derivatives (Table 1).
Table 1: Structural Comparison of Pyrazolone Derivatives
Key Observations
Substituent Effects on Solubility and Reactivity The target compound’s pyridinylmethyl group provides moderate hydrophilicity compared to the morpholinylethyl analog, which has higher polarity due to the morpholine oxygen . The ethyl 3-phenylpropanoate group in ’s compound introduces greater lipophilicity, which may affect membrane permeability in biological systems .
The naphthalene amino group in ’s compound extends conjugation, likely altering electronic spectra and stability compared to the target compound’s pyridine-based system .
The pyridine moiety in the target compound may facilitate interactions with biological targets, such as kinases or metalloenzymes .
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